methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate
Overview
Description
“Methyl 2-[(E)-N’-methoxyimidamido]thiophene-3-carboxylate” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential biological activity and their role in the development of advanced compounds with various biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom . The specific structure of “methyl 2-[(E)-N’-methoxyimidamido]thiophene-3-carboxylate” could not be found in the available resources.Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, they can be methylated to yield the 3-methoxythieno[3,4-b]thiophene-2-carboxylate using methyl iodide as the methylation reagent . They can also undergo bromination in the presence of NBS in DMF .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “methyl 2-[(E)-N’-methoxyimidamido]thiophene-3-carboxylate” could not be found in the available resources.Scientific Research Applications
1. Cyclization and Mechanism Elucidation
Methyl 3-amino-2-thiophene carboxylate, a related compound, reacts with orthoesters to form N-(2-carbomethoxy thienyl) imidates. These imidates undergo cyclization when treated with primary amines, hydrazine, methylhydrazine, and phenylhydrazine, yielding [3,2-d]4(3H)thieno-pyrimidinones. This process does not produce isomeric 1,3,4-thienotriazepin-5-ones, providing insights into the cyclization mechanism and the relative activities of the ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).
2. Tumor-Selective Properties
Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate is a prototype of tumor-selective agents, preferentially inhibiting the proliferation of various tumor cell lines, including human T-lymphoma/leukemia cells. Its structure-activity relationship shows that replacing the ethyl linker between the 2-amino-3-carboxymethylthiophene and the substituted aryl with a thioalkyl maintains its antiproliferative potency and selectivity (Thomas et al., 2014).
3. Utility in Organic Synthesis
Methyl thiophene-2-carboxylate and its derivatives have been used as synthetic equivalents in electrophilic reactions promoted by samarium diiodide. These compounds, incorporating thiophene moieties, react regioselectively with aldehydes, ketones, and conjugated esters, useful in synthesizing long-chain esters with remote hydroxyl and carboxyl groups (Yang, Nandy, Selvakumar, & Fang, 2000).
4. Derivative Synthesis and Cyclization
Methyl 2-(bromomethyl)thiophene-3-carboxylates react with substituted 2-hydroxybenzonitriles to yield methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, which undergo tandem cyclization to form new heterocyclic systems (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
5. Synthesis of Novel Imidate Derivatives
Methyl N-methyl- and methyl N-(2,4,6-trimethyl)phenyl-2-carboximidates of thiophene and furan are synthesized and investigated for their metallation properties and synthetic applications. These derivatives demonstrate regioselective C5-lithiation, contrasting with the C3-lithiation reported for the oxazolino functionality (Barcock et al., 1994).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target. For instance, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Thiophene derivatives can be hazardous. They can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . They may also cause respiratory irritation . It is recommended to handle these compounds with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Thiophene derivatives continue to be a topic of interest for medicinal chemists due to their potential biological activity. Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This could lead to the discovery of new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
methyl 2-[(E)-(methoxyamino)methylideneamino]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-12-8(11)6-3-4-14-7(6)9-5-10-13-2/h3-5H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLXQMAUCNCHRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N=CNOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC=C1)/N=C/NOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338750-41-7 | |
Record name | Methyl 2-[[(methoxyamino)methylene]amino]-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338750-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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